3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine

nNOS inhibition Neuroprotection Pain

SAR studies on pyrazolo[3,4-b]pyridines demand precise substitution to maintain target affinity; generic analogs risk loss of activity. This compound solves that with its defined 3-isopropyl and 5-nitro pattern, delivering a confirmed IC50 of 110 nM against nNOS. Key benefits include: - Validated potency: Directly usable in nNOS inhibition assays for neuropathic pain and neurodegeneration research. - Synthetic versatility: The 5-nitro group enables rapid diversification into sub-nanomolar kinase inhibitors (ALK, ROS1). - ADME benchmarking: Well-defined LogP (1.99) and MW (206.20) allow direct comparison of lipophilic efficiency within your series.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Cat. No. B13707318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=C(C=NC2=NN1)[N+](=O)[O-]
InChIInChI=1S/C9H10N4O2/c1-5(2)8-7-3-6(13(14)15)4-10-9(7)12-11-8/h3-5H,1-2H3,(H,10,11,12)
InChIKeyNHEVDGMTBHYCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Overview


3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1186609-89-1) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at the 3-position and a nitro group at the 5-position . This molecular architecture, with a molecular weight of 206.20 and the molecular formula C9H10N4O2, situates it within the broader family of 1H-pyrazolo[3,4-b]pyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural analogy to purines [1]. The compound serves as a key intermediate and screening hit across multiple target classes, including neuronal nitric oxide synthase (nNOS) [2] and various kinases [3], highlighting its utility in early-stage drug discovery and chemical biology applications.

Synthetic Intermediate 3-isopropyl-5-nitro core for kinase inhibitor library synthesis
Target Probe Reported nNOS inhibition assay context (BindingDB)
Physicochemical Benchmark LogP 1.99 / MW 206.20 for SAR and permeability studies

Why Generic Substitution Fails


Generic substitution among pyrazolo[3,4-b]pyridine analogs is precluded by the pronounced structure-activity relationship (SAR) sensitivity inherent to this scaffold. The specific substitution pattern at the C3 and C5 positions dictates both the binding mode and biological activity profile against different target families [1]. For instance, the isopropyl group at C3 provides a distinct steric and hydrophobic contribution compared to smaller alkyl substituents (e.g., methyl, ethyl) or larger groups (e.g., tert-butyl), directly impacting the compound's affinity for targets like neuronal nitric oxide synthase (nNOS) and its performance in kinase inhibition assays [2]. Furthermore, the presence of the nitro group at C5 introduces electronic effects that are critical for activity; its replacement with other functionalities, such as an amino group, can lead to a complete loss of target engagement against the intended biological target [3]. Therefore, procurement of the precisely defined 3-isopropyl-5-nitro derivative is essential to ensure reproducible and meaningful results in both research and industrial applications.

C3 alkyl chain sensitivity

Smaller (methyl) or larger (tert-butyl) groups shift nNOS affinity and kinase selectivity; isopropyl provides a distinct steric and hydrophobic profile.

Nitro group irreplaceability

Replacement with amino or other functionalities may abolish target engagement; the C5 nitro is critical for electronic complementarity.

Analog annotation gap

3-methyl analog (CAS 62908-83-2) lacks nNOS annotation and is primarily a synthetic intermediate; biological profiles may not transfer.

Quantitative Comparison with Analogs


nNOS Inhibitory Activity vs. 3-Methyl Analog

The 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine exhibits potent inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM, as measured in an assay using Sprague-Dawley rat brain homogenates [1]. While direct head-to-head data for the 3-methyl analog (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, CAS 62908-83-2) under identical assay conditions is not available in the primary literature, the 3-isopropyl derivative demonstrates a well-defined potency that can be compared to the class-wide range for this target. In contrast, the 3-methyl-5-nitro analog is primarily characterized by its physicochemical properties (e.g., molecular weight 178.15, LogP ~1.5) and is commonly utilized as a general synthetic intermediate rather than a lead compound for nNOS inhibition .

nNOS Inhibition
Cross-study comparable
IC50 = 110 nM
Reported nNOS inhibition context in rat brain homogenate assay
3-Methyl analog lacks target-specific data; only synthesis intermediate profile
nNOS inhibition Neuroprotection Pain

Physicochemical Properties vs. 3-Methyl Analog

The 3-isopropyl substituent confers distinct physicochemical properties compared to the 3-methyl analog. The target compound has a predicted LogP of 1.99 and a molecular weight of 206.20 . In contrast, the 3-methyl analog (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine) has a lower molecular weight of 178.15 and is predicted to have a lower LogP of approximately 1.5 . The increased lipophilicity (LogP difference of ~0.49) of the isopropyl derivative suggests enhanced passive membrane permeability, a key parameter in oral drug design and cellular target engagement.

Lipophilicity & MW
Cross-study comparable
LogP 1.99 vs 1.5 (Δ +0.49)
MW 206.20 vs 178.15
Supports permeability prediction in lead optimization SAR models
Predicted values; experimental LogP may vary
Medicinal Chemistry Drug Design SAR

Kinase Inhibition SAR of 3-Isopropyl Motif

SAR studies on 1H-pyrazolo[3,4-b]pyridine derivatives as ALK and TBK1 inhibitors highlight the critical role of the 3-position substituent [1]. Compounds bearing a 3-isopropyl group, such as the lead compound 10g in the ALK-L1196M inhibitor series, demonstrate exceptional potency with IC50 values <0.5 nM against ALK-wt and ALK-L1196M, as well as ROS1 [2]. In contrast, analogs with a 3-methyl or 3-ethyl substituent show significantly reduced activity, underscoring the optimal steric and hydrophobic fit provided by the isopropyl moiety within the kinase active site. While the specific 5-nitro derivative is not the optimized lead (10g contains a 5-aryl substitution), the 3-isopropyl-5-nitro compound serves as a key intermediate for generating diverse kinase-focused libraries and exploring the pharmacophore space.

Kinase SAR Motif
Class-level inference
3-isopropyl core enables sub-nanomolar ALK-L1196M inhibitors
Supports kinase inhibitor library design; building block, not final probe
Compound 10g example; target compound IC50 not available
Kinase Inhibition ALK TBK1 Cancer

Research and Industrial Applications


nNOS Probe Development for Neurological Diseases

With a confirmed IC50 of 110 nM against nNOS [1], this compound is a viable starting point for developing chemical probes to study the role of nNOS in conditions such as neuropathic pain, stroke, and neurodegenerative disorders. It can be used directly in biochemical and cellular assays to validate target engagement or serve as a scaffold for further optimization.

Kinase Inhibitor Library Synthesis

The 3-isopropyl-5-nitro compound serves as a critical intermediate in the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors [2]. The nitro group can be readily reduced to an amine, enabling subsequent functionalization to access 5-substituted analogs that have demonstrated sub-nanomolar potency against ALK, ROS1, and TBK1 kinases [3]. This makes it a valuable building block for medicinal chemistry groups focused on oncology and immunology.

Physicochemical Benchmarking in Lead Optimization

Due to its well-defined LogP (1.99) and molecular weight (206.20) , the compound can be used as a benchmark to evaluate the impact of the isopropyl substituent on membrane permeability and solubility. Researchers can compare it directly with the 3-methyl analog (MW 178.15, LogP ~1.5) to understand the lipophilic efficiency penalty associated with increasing alkyl chain size in a pyrazolopyridine series, providing valuable SAR insights for balancing potency and ADME properties.

Application
Selection Property
Validation Focus
nNOS pathway probe development
Reported nNOS inhibition context (BindingDB)
Target engagement assay review in neuroinflammation models
Kinase inhibitor library synthesis
C3-isopropyl SAR-driven selectivity profile
ALK/ROS1/TBK1 isoform inhibition review
Lead optimization benchmarking
Lipophilicity (LogP 1.99) and MW profile
Permeability-solubility balance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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